

physical and chemical properties of 1-(3,4-Dimethoxyphenyl)ethanol

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Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)ethanol

Cat. No.: B1196505

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An In-depth Technical Guide to 1-(3,4-Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **1-(3,4-Dimethoxyphenyl)ethanol**, a substituted benzyl alcohol with potential applications in organic synthesis and as a building block for more complex molecules. This document consolidates key data, including physicochemical parameters, detailed spectroscopic information (NMR and IR), and established experimental protocols for its synthesis. In the absence of direct biological activity data for the title compound, a hypothetical signaling pathway is proposed based on the known antioxidant and anti-inflammatory activities of structurally related phenolic compounds, providing a basis for future biological investigation.

Physicochemical Properties

1-(3,4-Dimethoxyphenyl)ethanol, also known as α -methylveratryl alcohol, is a dimethoxybenzene derivative. Its core physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of **1-(3,4-Dimethoxyphenyl)ethanol**

Property	Value	Reference
IUPAC Name	1-(3,4-dimethoxyphenyl)ethanol	[1]
Synonyms	α -methylveratryl alcohol, 1-(3,4-dimethoxyphenyl)ethan-1-ol	[1]
CAS Number	5653-65-6	[2]
Molecular Formula	$C_{10}H_{14}O_3$	[2]
Molecular Weight	182.22 g/mol	[1]
Appearance	Not explicitly stated; likely a liquid or low-melting solid	
Boiling Point	284.7 ± 35.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm ³	[2]
Melting Point	Not available	[2]

Table 2: Chemical Identifiers of **1-(3,4-Dimethoxyphenyl)ethanol**

Identifier	String
SMILES	CC(C1=CC(=C(C=C1)OC)OC)O
InChI	InChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3
InChIKey	RTWOAVKBRMACKZ-UHFFFAOYSA-N

Table 3: Predicted Solubility of **1-(3,4-Dimethoxyphenyl)ethanol**

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble	The presence of a hydroxyl group allows for some hydrogen bonding with water, but the aromatic ring and methoxy groups impart significant nonpolar character.
Ethanol, Methanol	Soluble	"Like dissolves like"; the molecule shares structural similarities with these polar protic solvents.
DMSO, DMF	Soluble	These are polar aprotic solvents capable of dissolving a wide range of organic compounds.
Chloroform, Dichloromethane	Soluble	The molecule has sufficient nonpolar character to dissolve in these chlorinated solvents.
Hexane	Sparingly soluble	The polarity from the hydroxyl and methoxy groups will limit solubility in highly nonpolar solvents like hexane.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for **1-(3,4-Dimethoxyphenyl)ethanol** provides detailed structural information. The assigned chemical shifts from the Biological Magnetic Resonance Bank (BMRB) entry bmse010004 are presented below.^[3]

Table 4: ^1H and ^{13}C NMR Spectral Data for **1-(3,4-Dimethoxyphenyl)ethanol** (Solvent: CDCl_3)

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
-CH(OH)-	4.84 (quartet)	70.4
-CH ₃ (ethanol)	1.46 (doublet)	25.1
Ar-H	6.8-6.9 (multiplet)	109.2, 110.9, 118.1
Ar-C (quaternary)	-	138.2, 148.5, 149.0
-OCH ₃	3.87 (singlet), 3.88 (singlet)	55.8, 55.9

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **1-(3,4-Dimethoxyphenyl)ethanol** is not readily available in the searched literature. However, based on its functional groups, the following characteristic absorption peaks are expected:

Table 5: Predicted FT-IR Absorption Peaks for **1-(3,4-Dimethoxyphenyl)ethanol**

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Intensity
Alcohol	O-H stretch	3500 - 3200	Strong, Broad
Alkane	C-H stretch	3000 - 2850	Medium-Strong
Aromatic	C-H stretch	3100 - 3000	Medium
Aromatic	C=C stretch	1600 - 1450	Medium
Alcohol	C-O stretch	1260 - 1050	Strong
Ether	C-O stretch	1300 - 1000	Strong

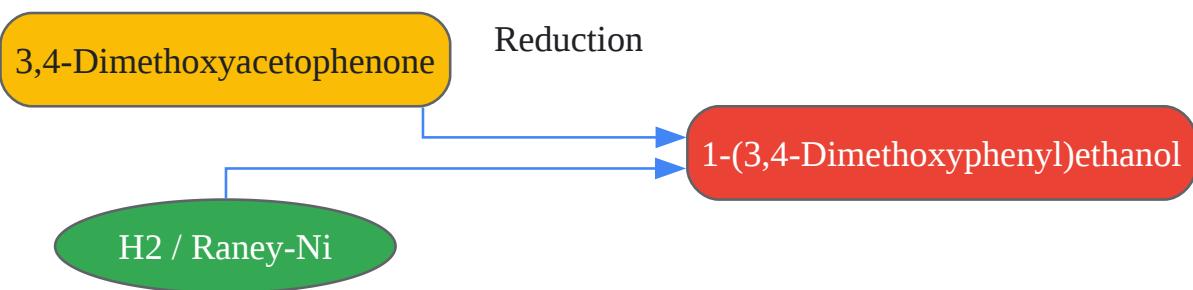
Experimental Protocols

Two primary methods for the synthesis of **1-(3,4-Dimethoxyphenyl)ethanol** have been documented.

Synthesis via Catalytic Hydrogenation of 3,4-Dimethoxyacetophenone

This method involves the reduction of the ketone functionality of 3,4-dimethoxyacetophenone.

- Reactants: 3,4-Dimethoxyacetophenone
- Catalyst: Raney-nickel
- Solvent: Water
- Temperature: 70-85°C
- Pressure: 8-10 bar of Hydrogen
- Procedure:
 - In a hydrogenation vessel, 3,4-dimethoxyacetophenone is combined with a slurry of finely-powdered Raney-nickel catalyst in water.
 - The reactor is flushed with nitrogen and then with hydrogen.
 - The mixture is stirred intensively under 8-10 bar of hydrogen pressure at a temperature of 70-85°C.
 - The reaction is monitored by hydrogen consumption and typically proceeds for several hours.
 - Upon completion, the catalyst is filtered off, and the product is isolated from the aqueous solution.



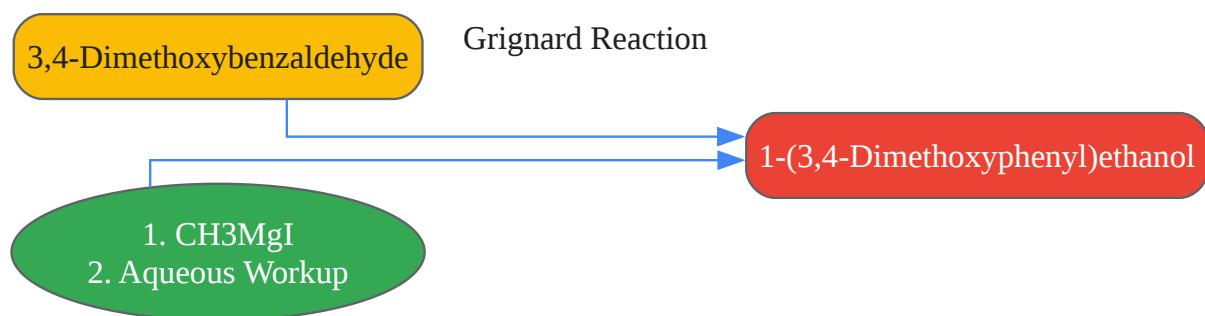
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Synthesis of **1-(3,4-Dimethoxyphenyl)ethanol** via Catalytic Hydrogenation.

Synthesis via Grignard Reaction of 3,4-Dimethoxybenzaldehyde

This alternative synthesis route utilizes a Grignard reagent to form the carbon-carbon bond.

- Reactants: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Methylmagnesium iodide
- Solvent: Anhydrous ether (typically diethyl ether or THF)
- Procedure:
 - A solution of 3,4-dimethoxybenzaldehyde in an anhydrous ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
 - A solution of methylmagnesium iodide in the same solvent is added dropwise to the aldehyde solution, typically at a reduced temperature (e.g., 0°C) to control the exothermic reaction.
 - The reaction mixture is stirred for a period to ensure complete reaction.
 - The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.
 - The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield **1-(3,4-Dimethoxyphenyl)ethanol**.



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Synthesis of **1-(3,4-Dimethoxyphenyl)ethanol** via Grignard Reaction.

Biological Activity and Signaling Pathways (Hypothetical)

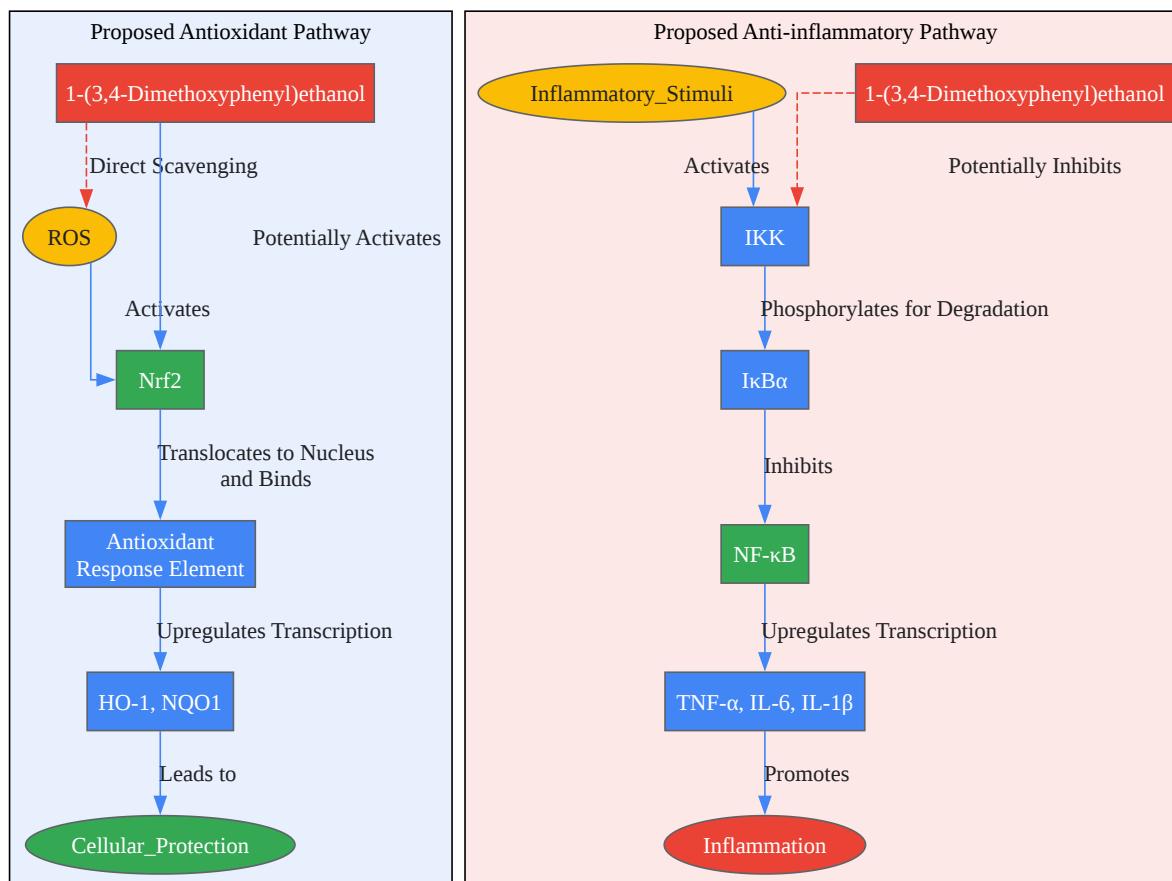
As of the date of this document, there is no specific published research detailing the biological activity or signaling pathway engagement of **1-(3,4-Dimethoxyphenyl)ethanol**. However, based on the well-documented activities of structurally similar phenolic and polyphenolic compounds, a plausible hypothesis is that this molecule may exhibit antioxidant and anti-inflammatory properties.

Many phenolic compounds exert their effects by modulating key signaling pathways involved in cellular stress and inflammation. A hypothetical pathway is presented below, suggesting potential mechanisms of action for **1-(3,4-Dimethoxyphenyl)ethanol**.

Proposed Antioxidant and Anti-inflammatory Signaling Pathway

It is hypothesized that **1-(3,4-Dimethoxyphenyl)ethanol** could potentially:

- Scavenge Reactive Oxygen Species (ROS): Directly neutralize free radicals due to the electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring.
- Modulate Nrf2 Signaling: Activate the Nrf2 transcription factor, leading to the upregulation of antioxidant response element (ARE)-driven genes, which encode for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
- Inhibit NF-κB Signaling: Suppress the activation of the NF-κB pathway, a key regulator of inflammation. This could occur through the inhibition of IκB kinase (IKK), which would prevent the degradation of IκB α and the subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β .

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Hypothetical Signaling Pathways for **1-(3,4-Dimethoxyphenyl)ethanol**.

Disclaimer: The biological activities and signaling pathways described above are hypothetical and based on the known properties of structurally related compounds. Further experimental validation is required to confirm these potential effects for **1-(3,4-Dimethoxyphenyl)ethanol**.

Conclusion

1-(3,4-Dimethoxyphenyl)ethanol is a well-characterized compound with established synthetic routes and detailed spectroscopic data. While its biological activities remain to be elucidated, its structural features suggest potential for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and potential biological properties of this molecule.

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